molecular formula C26H20FN3O2 B10987730 7-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one

7-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B10987730
M. Wt: 425.5 g/mol
InChI Key: NSVOZZAPPPMUNP-UHFFFAOYSA-N
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Description

7-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a fluorinated pyridoindole moiety with an isoindolone framework, which may contribute to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common approach starts with the preparation of the fluorinated pyridoindole intermediate. This can be achieved through a series of reactions including halogenation, cyclization, and reduction steps. The isoindolone moiety is then introduced via a coupling reaction, often using reagents such as acyl chlorides or anhydrides under controlled conditions.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for yield and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and isoindolone rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of fluorinated heterocycles and their interactions with various reagents.

Biology

Biologically, the compound’s potential as a pharmacophore is explored. Its fluorinated indole structure is of interest for designing new drugs with improved metabolic stability and bioavailability.

Medicine

In medicine, research focuses on the compound’s potential therapeutic applications. Its unique structure may offer advantages in targeting specific biological pathways, making it a candidate for drug development in areas such as oncology and neurology.

Industry

Industrially, the compound’s properties are investigated for applications in materials science, particularly in the development of advanced polymers and coatings with enhanced chemical resistance and durability.

Mechanism of Action

The mechanism by which 7-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one exerts its effects is complex and involves multiple molecular targets. The fluorinated indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also influence cellular pathways by altering the redox state or by binding to specific proteins, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

    8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole: Shares the fluorinated indole structure but lacks the isoindolone moiety.

    2-phenyl-2,3-dihydro-1H-isoindol-1-one: Contains the isoindolone framework but does not have the fluorinated indole component.

Uniqueness

The uniqueness of 7-[(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one lies in its combined structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H20FN3O2

Molecular Weight

425.5 g/mol

IUPAC Name

7-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-2-phenyl-3H-isoindol-1-one

InChI

InChI=1S/C26H20FN3O2/c27-17-9-10-22-20(13-17)21-15-29(12-11-23(21)28-22)25(31)19-8-4-5-16-14-30(26(32)24(16)19)18-6-2-1-3-7-18/h1-10,13,28H,11-12,14-15H2

InChI Key

NSVOZZAPPPMUNP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)C(=O)C4=CC=CC5=C4C(=O)N(C5)C6=CC=CC=C6

Origin of Product

United States

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